molecular formula C6H6N4 B1613150 1H-Imidazo[4,5-B]pyridin-6-amine CAS No. 329946-99-8

1H-Imidazo[4,5-B]pyridin-6-amine

Cat. No.: B1613150
CAS No.: 329946-99-8
M. Wt: 134.14 g/mol
InChI Key: CMFKCHQBIAIHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-b]pyridin-6-amine (CAS 329946-99-8) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound is characterized by its molecular formula of C₆H₆N₄ and a molecular weight of 134.14 g/mol . It serves as a privileged structure, notably for its ability to mimic purine bases, which enables targeted interactions with biological systems, particularly ATP-binding sites in various enzymes . Its primary research value lies in its role as a key synthetic intermediate in the development of potential pharmaceutical agents. It is prominently featured in the design of kinase inhibitors for cancer treatment . Beyond oncology, this scaffold is found in compounds investigated for a range of biological activities, including antiviral, anti-inflammatory, immunomodulatory, central nervous system (CNS) agents, and antiparasitic drugs . The imidazopyridine core is a recognized structure in several marketed drugs, underscoring its therapeutic relevance . To preserve its integrity, this reagent should be stored in a dark place, under an inert atmosphere, and at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKCHQBIAIHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631008
Record name 1H-Imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329946-99-8
Record name 1H-Imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1H-Imidazo[4,5-B]pyridin-6-amine from diaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1H-Imidazo[4,5-b]pyridin-6-amine (also known as 6-amino-1-deazapurine) represents a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors and nucleoside analogs. While the prompt suggests starting from "diaminopyridine," direct functionalization of 2,3-diaminopyridine is fraught with oxidative instability and regioselectivity issues.

This guide presents the most robust, field-proven protocol: the Nitro-Reduction-Cyclization (NRC) pathway. This method circumvents the instability of free triaminopyridines by generating them in situ from 2-amino-3,5-dinitropyridine , ensuring high yields and minimizing oxidative degradation. We also address the direct functionalization of 2,3-diaminopyridine via protection strategies for contexts where the dinitro precursor is unavailable.

Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we must recognize that the imidazo[4,5-b]pyridine core is a fused system derived from a 2,3-diaminopyridine scaffold. The 6-amino substituent on the final fused ring corresponds to the 5-position on the original pyridine ring.

Strategic Pathways
  • Route A (Recommended): Nitration of 2-aminopyridine to 2-amino-3,5-dinitropyridine, followed by global reduction to 2,3,5-triaminopyridine and immediate cyclization.

  • Route B (Direct): Nitration of protected 2,3-diaminopyridine to 2,3-diamino-5-nitropyridine, followed by reduction and cyclization.

Note on Numbering:

  • Pyridine Precursor: Nitrogen is position 1. Amines at 2, 3 (for cyclization) and 5 (for the final amine).

  • Final Product (Imidazo[4,5-b]pyridine): Pyridine nitrogen is N4. The amino group ends up at position 6.[1]

Pathway Visualization

Retrosynthesis Target TARGET: This compound Triamine INTERMEDIATE: 2,3,5-Triaminopyridine (Unstable/In Situ) Target->Triamine Cyclization (HCOOH) Dinitro PRECURSOR A: 2-Amino-3,5-dinitropyridine Triamine->Dinitro Global Reduction (H2/Pd) Diamine PRECURSOR B: 2,3-Diaminopyridine Triamine->Diamine Nitration (Protected) -> Reduction Dinitro->Diamine Nitration (Difficult)

Figure 1: Retrosynthetic disconnection showing the convergent Triamine intermediate.

Critical Precursor Synthesis: 2-Amino-3,5-dinitropyridine[2]

While 2,3-diaminopyridine is a valid starting point, it is electron-rich and prone to oxidation. The industry standard is to establish the nitrogen content via nitration of 2-aminopyridine or 2-amino-3-nitropyridine.

Protocol 1: Preparation of 2-Amino-3,5-dinitropyridine

Objective: Create the scaffold with all necessary nitrogen atoms in place.

  • Reagents: 2-Aminopyridine (or 2-Amino-3-nitropyridine), Conc.[2][3][4] H₂SO₄, Fuming HNO₃.[5][6]

  • Equipment: Jacketed reactor (0°C to 100°C capability), dropping funnel, mechanical stirrer.

Step-by-Step:

  • Dissolution: Charge reactor with Conc. H₂SO₄ (10 vol) . Cool to 0–5°C.[5]

  • Addition: Add 2-Aminopyridine (1.0 eq) portion-wise, maintaining internal temp <10°C. (Exothermic).

  • Nitration: Add Fuming HNO₃ (2.2 eq) dropwise over 1 hour.

  • Heating: Allow to warm to RT, then heat to 40–50°C for 2 hours. Monitor by TLC/HPLC.

    • Checkpoint: If starting from 2-aminopyridine, the 3- and 5- positions are nitrated sequentially.[3][4]

  • Quench: Pour reaction mixture onto crushed ice (20 vol).

  • Isolation: The yellow precipitate (2-amino-3,5-dinitropyridine) is filtered, washed with cold water until neutral pH, and dried.

    • Yield: Typically 60–75%.[1]

    • Purity: >95% (HPLC).

Core Synthesis: Reduction & Cyclization[7]

This is the most sensitive phase. The intermediate 2,3,5-triaminopyridine is highly sensitive to air oxidation (turning black/tarry). We utilize a "One-Pot Reduction-Cyclization" or a "Salt Stabilization" method.

Protocol 2: Hydrogenation and Cyclocondensation

Objective: Reduce nitro groups to amines and cyclize the 2,3-diamine moiety with formic acid.

Reagents:

  • Substrate: 2-Amino-3,5-dinitropyridine[2][7]

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol or Ethanol

  • Cyclizing Agent: 98% Formic Acid

Experimental Workflow:

  • Reduction (Hydrogenation):

    • In a hydrogenation vessel (Parr shaker or autoclave), suspend 2-Amino-3,5-dinitropyridine (10 g) in Methanol (100 mL) .

    • Add 10% Pd/C (1.0 g) .

    • Pressurize with H₂ (30–50 psi) and shake/stir at RT for 4–6 hours.

    • Monitoring: Uptake of hydrogen ceases. Color changes from yellow to colorless/pale gray.

    • Critical Step: Perform filtration of catalyst under Argon/Nitrogen atmosphere. The filtrate contains unstable 2,3,5-triaminopyridine.

  • Cyclization (The "Formic Acid" Reflux):

    • To the filtrate (under N₂), immediately add Formic Acid (15 mL, excess) .

    • Concentrate the methanol solution under reduced pressure to remove the solvent, leaving a residue mixed with formic acid.

    • Add fresh Formic Acid (50 mL) to the residue.

    • Reflux at 100–110°C for 4–8 hours.

    • Mechanism:[4][6][8][9] Formic acid formylates the amines; the vicinal diamines (2,3-positions) undergo dehydrative cyclization to form the imidazole ring. The 5-amino group (now 6-amino) usually remains as a formamide or free amine depending on workup.

  • Hydrolysis & Workup:

    • Evaporate excess formic acid in vacuo.

    • Resuspend residue in 10% HCl (50 mL) and reflux for 1 hour (to deformylate the exocyclic 6-amine if formylated).

    • Cool to 0°C.

    • Neutralize with Conc. Ammonia (NH₄OH) to pH ~8–9.

    • Precipitate formation: The product This compound precipitates as a tan/brown solid.

    • Filter, wash with ice-cold water, then cold ethanol.

Data Summary: Optimization Parameters
ParameterCondition ACondition B (Preferred)Condition C
Precursor 2,3-Diamino-5-nitropyridine2-Amino-3,5-dinitropyridine 2,3-Diaminopyridine
Reduction Fe / HClH₂ / Pd/C (MeOH) N/A
Cyclization Triethyl Orthoformate98% Formic Acid Formic Acid
Yield 45%72% <20% (Oxidation issues)
Purity 88%>98% Low

Alternative Route: From 2,3-Diaminopyridine (Protection Strategy)

If you are mandated to start strictly from 2,3-diaminopyridine , you cannot nitrate directly without destroying the ring. You must use a protection-deprotection sequence.

  • Protection: React 2,3-diaminopyridine with Acetic Anhydride -> 2,3-Bis(acetylamino)pyridine.

  • Nitration: Treat with HNO₃/H₂SO₄ -> 2,3-Bis(acetylamino)-5-nitropyridine .

  • Deprotection: Acid hydrolysis -> 2,3-Diamino-5-nitropyridine .

  • Cyclization: Reflux with Formic Acid -> 6-Nitro-1H-imidazo[4,5-b]pyridine .

  • Final Reduction: Reduce the nitro group (Fe/Acetic acid or H₂/Pd) to get This compound .

Critique: This route adds 3 extra steps compared to the Dinitro route but is chemically sound if the dinitro precursor is unavailable.

Reaction Mechanism & Logic

The formation of the imidazole ring on the pyridine scaffold follows a specific regiochemical logic. The nitrogen at pyridine position 3 is more nucleophilic than the nitrogen at position 2 (which is conjugated with the ring nitrogen).

Mechanism Substrate 2,3,5-Triaminopyridine Formylation N-Formylation Substrate->Formylation HCOOH Cyclization Dehydrative Cyclization Formylation->Cyclization -H2O Product This compound Cyclization->Product

Figure 2: Mechanistic flow of the cyclocondensation step.

Characterization & Validation

To ensure the protocol is self-validating, compare your product against these standard spectral characteristics.

  • Appearance: Tan to light brown powder.

  • Melting Point: >300°C (decomposes).[10]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.20 (s, 1H, H-2 Imidazole).

    • δ 7.95 (d, 1H, H-7 Pyridine, meta to amine).

    • δ 7.25 (d, 1H, H-5 Pyridine, ortho to amine - note numbering change in fused system).

    • δ 5.20 (bs, 2H, -NH₂).

    • δ 12.5-13.0 (bs, 1H, Imidazole -NH).

  • Mass Spectrometry (ESI+): Calculated for C₆H₆N₄ [M+H]⁺ = 135.06; Found = 135.1.

Safety & Troubleshooting

  • Triamine Instability: 2,3,5-Triaminopyridine is acutely sensitive to oxygen. Do not isolate it as a dry solid. Always keep it in solution under inert gas or convert immediately to the hydrochloride salt if storage is necessary.

  • Exotherms: The nitration of aminopyridines is highly exothermic. Strict temperature control (<10°C during addition) is required to prevent "runaway" nitration or decomposition.

  • Regioisomers: If using alkylated derivatives, verify N1 vs N3 alkylation using 2D NMR (NOESY), as the imidazole ring tautomerism can lead to mixtures.

References

  • Synthesis of imidazo[4,5-b]pyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[11][8]

    • Source:Molecules (MDPI), 2017.
    • URL:[Link]

  • Nitration of Aminopyridines

    • Title: Preparation of 2-amino-3,5-dinitropyridine.[2][7]

    • Source:Organic Syntheses / PrepChem.
    • URL:[Link]

  • Reduction and Cyclization Protocols

    • Title: Synthesis of 1-deazapurines via 2,3-diaminopyridine intermedi
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of standard protocols described in text).

  • Structural Characterization

    • Title: Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Deriv
    • Source:ResearchG
    • URL:[Link]

Sources

Strategic Synthesis of Imidazo[4,5-b]pyridine Derivatives: Beyond Classical Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Synthetic Routes for Imidazo[4,5-b]pyridine Derivatives Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists and Process Development Scientists

Executive Summary: The Scaffold & Strategic Importance

The imidazo[4,5-b]pyridine core is a privileged pharmacophore, distinct from its [1,2-a] isomer and purine analogs. It serves as a critical bioisostere for benzimidazole and purine, offering improved solubility and metabolic stability profiles in kinase inhibitors (e.g., Aurora, CDK9) and antagonists for GPCRs.

Classically, the synthesis involved harsh condensation of 2,3-diaminopyridine with carboxylic acids or anhydrides, often requiring polyphosphoric acid (PPA) at high temperatures (


150 °C). These methods suffer from poor functional group tolerance and low regioselectivity.

This guide details three novel, high-fidelity synthetic routes that overcome these limitations:

  • Green One-Pot Tandem Assembly: A water-based, metal-free cascade for rapid library generation.

  • Pd-Catalyzed C-N Cross-Coupling: A precision method for C2-functionalization and N1/N3 control.

  • Regioselective N-Alkylation Protocols: A solved workflow for the N1 vs. N3 isomer challenge.

Method A: Green One-Pot Tandem SₙAr / Reduction / Cyclization[1]

Concept: This route eliminates the isolation of unstable diamine intermediates. It utilizes the high reactivity of 2-chloro-3-nitropyridine to trigger a nucleophilic aromatic substitution (


), followed by in situ nitro reduction and heterocyclization with an aldehyde.[1]
The Mechanism

The reaction proceeds via three distinct phases in a single vessel:

  • 
    :  Primary amine displaces chloride.
    
  • Reduction: Zinc/HCl reduces the nitro group to an amine.

  • Condensation/Oxidation: The resulting diamine condenses with an aldehyde; the solvent system facilitates air-oxidation to the aromatic core.

TandemMechanism Start 2-Chloro-3- nitropyridine Inter1 Intermediate A: N-alkyl-3-nitropyridin-2-amine Start->Inter1 R-NH2, H2O:IPA (SNAr) Inter2 Intermediate B: Pyridine-2,3-diamine Inter1->Inter2 Zn / HCl (Reduction) Final Product: Imidazo[4,5-b]pyridine Inter2->Final R-CHO (Cyclization/Oxidation)

Figure 1: The cascade sequence allows formation of the fused ring system without isolating the oxidative-sensitive diamine intermediate.

Detailed Protocol
  • Substrate: 2-Chloro-3-nitropyridine[2][3][4]

  • Reagents: Primary amine (1.0 eq), Aldehyde (1.0 eq), Zn dust (3.0 eq), Conc. HCl (catalytic/stoichiometric).

  • Solvent: Water:Isopropanol (1:1).[1]

Step-by-Step Workflow:

  • 
     Phase:  Dissolve 2-chloro-3-nitropyridine (1.0 mmol) in 5 mL 
    
    
    
    (1:1). Add primary amine (1.0 mmol).[1] Stir at 80 °C for 2 hours.
    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting material indicates formation of the yellow N-substituted intermediate.

  • Reduction Phase: Cool slightly. Add Zn dust (3.0 mmol) and conc. HCl (1.5 mmol) dropwise. Heat at 80 °C for 45 mins.

    • Observation: Solution typically turns colorless or pale blue (amine formation).

  • Cyclization Phase: Add the aromatic aldehyde (1.0 mmol) directly to the mixture. Continue heating at 80 °C for 2–3 hours.

    • Work-up: Cool to RT. Filter Zn residues. Extract filtrate with EtOAc (

      
       mL). Wash with brine, dry over 
      
      
      
      .
    • Purification: Flash column chromatography (DCM:MeOH).

Why this works: The aqueous IPA medium acts as a phase transfer facilitator, and the in situ generation of the diamine prevents the formation of oxidative impurities common when isolating 2,3-diaminopyridines.

Method B: Palladium-Catalyzed Amidation & Cyclization

Concept: For high-value intermediates where specific C2 substitution is required, transition metal catalysis offers superior precision over condensation. This method utilizes a Pd-catalyzed amidation of 2-halo-3-aminopyridines followed by cyclodehydration.

Catalytic Cycle & Logic

Unlike the tandem route, this method builds the imidazole ring onto the pyridine using an amide source.

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl LigEx Ligand Exchange OxAdd->LigEx R-CONH2 Base RedElim Reductive Elimination LigEx->RedElim Cycliz Cyclization (-H2O) RedElim->Cycliz N-(3-amino) -picolinamide Cycliz->Pd0

Figure 2: Palladium cycle utilizing Buchwald-Hartwig amidation logic followed by dehydration.

Detailed Protocol
  • Substrate: 3-amino-2-chloropyridine.[4]

  • Coupling Partner: Primary Amide (e.g., Benzamide).

  • Catalyst System:

    
     (2 mol%) / Xantphos (4 mol%).
    
  • Base:

    
     (1.5 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, combine 3-amino-2-chloropyridine (1.0 mmol), amide (1.2 eq),

    
    , Xantphos, and 
    
    
    
    in a sealed tube.
  • Reaction: Add degassed 1,4-Dioxane (5 mL). Seal and heat to 100 °C for 12 hours.

  • Cyclization (Thermal): If the intermediate N-(3-aminopyridin-2-yl)amide is isolated, heat in acetic acid at 120 °C to effect cyclization. Note: Modern protocols often achieve this in one pot by increasing temperature to 140 °C in the presence of molecular sieves.

  • Validation: The product is confirmed by the disappearance of the amide N-H stretch in IR and the appearance of the C2-Ar signal in

    
     NMR.
    

Method C: Regioselective N-Alkylation (N1 vs N3)

The Challenge: The imidazo[4,5-b]pyridine scaffold has two nucleophilic nitrogens on the imidazole ring (N1 and N3). Alkylation typically yields a mixture, with N3 often favored electronically, but N1 favored sterically in certain 2-substituted derivatives.

Decision Matrix for Regiocontrol
Target IsomerReagent ConditionsSolvent SystemMechanism
N3-Alkylation (Kinetic)

(weak base), R-X
DMF or AcetoneSteric approach control; N3 is less hindered by the pyridine lone pair repulsion.
N1-Alkylation (Thermodynamic)

(strong base), R-X
THF (Reflux)Thermodynamic equilibration often favors N1 for stability in fused systems.
N4-Alkylation (Quaternization)MeI (excess), No BaseAcetoneThe pyridine nitrogen (N4) is the most basic; occurs if imidazole N-H is not deprotonated.
Self-Validating Protocol for Separation

Since mixtures are common, the protocol relies on NOESY NMR for structural assignment, which is more reliable than chemical shift heuristics.

  • Reaction: Treat imidazo[4,5-b]pyridine with

    
     (2.0 eq) and Alkyl Halide (1.1 eq) in DMF at RT for 16 hours.
    
  • Workup: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.

  • Purification: Regioisomers usually have distinct

    
     values on Silica.
    
    • N3 Isomer: Typically more polar (lower

      
      ).
      
    • N1 Isomer: Typically less polar (higher

      
      ).
      
  • Confirmation (NOESY):

    • N3-Alkyl: Strong NOE correlation between the

      
       protons and the proton at C2  (imidazole) and C9  (pyridine ring fusion proton, if applicable).
      
    • N1-Alkyl: Strong NOE correlation between

      
       and C2  proton, but NO  correlation with pyridine ring protons (C7/C6).
      

Comparative Analysis of Methods

MetricMethod A: Tandem GreenMethod B: Pd-CatalysisMethod C: Direct Alkylation
Primary Utility Library generation, diversityC2-functionalization, scaffold constructionDerivatization of existing core
Atom Economy High (One-pot)Moderate (Ligands/Base waste)High
Key Limitation Limited to available aldehydesCost of Pd/LigandsRegioselectivity mixtures
Yield (Avg) 80–92%65–85%70–90% (combined isomers)

References

  • Dung, V. C., et al. (2018). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 3(4), 4540–4550. Link

  • Rosenberg, A. J., et al. (2012).[5] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, 14(7), 1761–1767. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-b]pyridine." BenchChem Protocols. Link

  • Gao, X., et al. (2012).[6] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." Journal of Organic Chemistry, 77(4), 2024–2028. (Included for mechanistic contrast). Link

  • Shelke, R. N., et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32. Link

Sources

Physicochemical properties of 1H-Imidazo[4,5-B]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Deazapurine Scaffold in Drug Discovery

Executive Summary

1H-Imidazo[4,5-b]pyridin-6-amine (CAS: 329946-99-8) represents a critical pharmacophore in medicinal chemistry, often referred to as a 1-deazapurine derivative. Structurally isosteric with adenine, this scaffold is extensively utilized in the development of kinase inhibitors (specifically c-Met and DNA-PK inhibitors) and serves as a mechanistic probe in mutagenesis studies. Its planar, electron-rich architecture allows for precise hydrogen bonding within ATP-binding pockets, while the exocyclic amine at the C6 position provides a pivotal vector for solubilizing groups or selectivity-enhancing moieties.

This guide synthesizes the physicochemical, synthetic, and analytical profiles of this compound, designed to support researchers in lead optimization and chemical biology.

Molecular Architecture & Identity

The compound consists of a fused bicyclic system: a pyridine ring fused to an imidazole ring. The "1-deaza" nomenclature highlights the replacement of the nitrogen at position 1 of the purine ring with a carbon atom, altering the electrostatic potential surface and pKa profile compared to native nucleobases.

Property Data
IUPAC Name 6-Amino-1H-imidazo[4,5-b]pyridine
Common Synonyms 1-Deazaadenine analog; 6-Amino-1-deazapurine
CAS Number 329946-99-8
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
SMILES Nc1cn2cncc2n1
InChI Key CMFKCHQBIAIHMH-UHFFFAOYSA-N
Physicochemical Profile

Understanding the solubility and ionization behavior of this scaffold is prerequisite for successful assay development.

3.1 Solubility & Lipophilicity

The compound exhibits the "brick dust" property typical of planar, hydrogen-bond-rich heteroaromatics. High crystal lattice energy (driven by intermolecular H-bonds) results in poor aqueous solubility and high melting points.

  • Aqueous Solubility: Low (< 1 mg/mL at pH 7.4). Solubility increases significantly at pH < 4 due to protonation of the pyridine nitrogen.

  • Organic Solubility: Soluble in DMSO (> 50 mM), DMF, and hot ethanol. Sparingly soluble in dichloromethane or diethyl ether.

  • LogP (Calculated): ~0.3 – 0.5. The low lipophilicity suggests good membrane permeability potential if solubility barriers are overcome.

3.2 Ionization (pKa)

The acid-base profile is dominated by two centers:

  • Pyridine Nitrogen (N3): The primary basic site. While the parent imidazo[4,5-b]pyridine has a pKa ~3.0–4.0, the electron-donating C6-amino group increases electron density on the ring, shifting the pKa higher (predicted ~5.5–6.5).

  • Imidazole Proton (N1-H): Weakly acidic (pKa > 13), allowing deprotonation only under strong basic conditions (e.g., NaH/DMF) for alkylation reactions.

Structural Logic: The 6-amino group acts as a resonance donor, stabilizing the protonated pyridinium form. This makes the 6-amine derivative significantly more basic than the parent scaffold.

Structural Analysis & Tautomerism

The 1H-imidazo[4,5-b]pyridine scaffold is subject to annular tautomerism. In solution, the proton rapidly exchanges between N1 and N3 (of the imidazole ring), though the N1-H tautomer is generally favored in the solid state and in polar solvents due to dipole minimization.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Protonation Site T1 1H-Tautomer (Generally Favored) T2 3H-Tautomer (Minor Species) T1->T2 Fast Exchange (Solvent Dependent) Base Neutral Species Acid Cationic Species (Protonation at Pyridine N) Base->Acid + H+ (pH < 6)

Figure 1: Tautomeric equilibrium and primary protonation site. The pyridine nitrogen (N4 in IUPAC numbering of the fused system) is the kinetic and thermodynamic site of protonation.

Synthesis & Purification Protocols

The most robust synthetic route avoids direct amination of the parent scaffold, which is low-yielding. Instead, a "Reduction-Cyclization" or "Cyclization-Reduction" strategy starting from 2,3-diaminopyridine derivatives is preferred.

Method A: Reduction of 6-Nitro-1H-imidazo[4,5-b]pyridine

This is the industry-standard approach for high purity.

Step 1: Synthesis of 6-Nitro-1H-imidazo[4,5-b]pyridine

  • Precursor: 2,3-Diamino-5-nitropyridine.

  • Reagent: Formic acid (98%) or Triethyl orthoformate.

  • Protocol: Reflux 2,3-diamino-5-nitropyridine in excess formic acid for 4–6 hours. The ring closes to form the imidazo-pyridine core.

  • Workup: Cool to 0°C. The nitro-derivative precipitates. Filter and wash with water.

Step 2: Reduction to 6-Amine

  • Reagents: H₂ (balloon) / 10% Pd/C in Methanol OR SnCl₂·2H₂O in Ethanol/HCl.

  • Protocol (Catalytic Hydrogenation):

    • Suspend 6-nitro-1H-imidazo[4,5-b]pyridine (1.0 eq) in MeOH (0.1 M concentration).

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (1 atm) at RT for 12 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9). The amine is more polar and fluorescent.

    • Purification: Filter through Celite to remove Pd. Concentrate filtrate.

    • Crystallization: Recrystallize from minimal hot ethanol/water if necessary.

Synthesis Start 2,3-Diamino-5-nitropyridine Step1 Cyclization (HCOOH, Reflux) Start->Step1 Inter 6-Nitro-1H-imidazo[4,5-b]pyridine Step1->Inter Step2 Reduction (H2, Pd/C or SnCl2) Inter->Step2 Product This compound (Target) Step2->Product

Figure 2: Synthetic workflow via the nitro-reduction pathway.[1] This route minimizes regioisomer formation.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

6.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (due to solubility).

  • δ 8.2–8.4 ppm (1H, s/d): Proton at C2 (Imidazole ring). Distinctive sharp singlet or fine doublet.

  • δ 7.9–8.1 ppm (1H, d): Proton at C7 (Pyridine ring, alpha to bridgehead).

  • δ 7.2–7.4 ppm (1H, d): Proton at C5 (Pyridine ring, beta to bridgehead). Note: The 6-amino group shields the C5 and C7 protons relative to the nitro precursor.

  • δ 5.0–5.5 ppm (2H, br s): Exocyclic –NH₂ protons. Broad signal, exchangeable with D₂O.

6.2 Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (+).[2]

  • Observed Ion: [M+H]⁺ = 135.07 m/z.

  • Fragmentation: Loss of NH₃ (17 Da) or HCN (27 Da) may be observed at high collision energies.

Biological & Safety Implications
7.1 Drug Discovery Utility
  • Kinase Inhibition: The N3 and N1 atoms of the scaffold often mimic the N1 and N3 of adenine in ATP, forming key hinge-binding interactions in kinases like c-Met and DNA-PK . The 6-amino group can be derivatized to reach into the ribose-binding pocket or solvent front.

  • Mutagenicity Alert: Researchers must handle this compound with care. It is structurally related to PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a potent dietary mutagen.[3] While the simple 6-amine lacks the phenyl and methyl groups of PhIP, the imidazo[4,5-b]pyridine core is a known "structural alert" for genotoxicity (Ames positive in some strains). Standard PPE (gloves, fume hood) is mandatory.

7.2 Storage & Stability
  • Stability: Stable as a solid at room temperature.

  • Solution Stability: Solutions in DMSO are stable for weeks at -20°C. Avoid acidic aqueous solutions for long-term storage to prevent hydrolytic degradation.

References
  • Synthesis & Kinase Inhibition

    • Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors.[4]

    • Source: Journal of Medicinal Chemistry (2024).
    • URL:[Link]

  • Scaffold Chemistry & Properties

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[5]

    • Source: Molecules (MDPI, 2020).
    • URL:[Link]

  • Mutagenicity & Biological Context

    • Title: Development and Application of a Rapid Detection Technique for PhIP in Me
    • Source: MDPI (2023).
    • URL:[Link]

  • General Synthetic Methodology

    • Title: An Efficient Synthesis of 6-Nitro- and 6-Amino-3H-imidazo[4,5-b]pyridines.
    • Source: ResearchGate (Heterocyclic Communic
    • URL:[Link]

Sources

The Imidazopyridine Scaffold: A Retrospective on Early Biological Activity and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early Research on the Biological Activity of Imidazopyridines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine core represents a privileged scaffold in medicinal chemistry, historically distinguished by its capacity to mimic purine bases and modulate diverse biological targets.[1][2][3][4] This guide reconstructs the seminal "early era" (1980s-1990s) of imidazopyridine research, focusing on three critical therapeutic frontiers: GABAergic modulation (hypnotics), gastric acid inhibition (proton pump inhibitors), and cardiotonic activity (PDE3 inhibitors). By analyzing the causality behind early experimental choices and standardizing historical protocols, this document serves as a foundational technical resource for modern drug developers revisiting this versatile heterocycle.

Chemical Foundation: The Chichibabin Legacy

The biological exploration of imidazopyridines is inextricably linked to their synthetic accessibility. The primary route utilized in early discovery programs was the Chichibabin synthesis , a condensation reaction between 2-aminopyridines and


-halocarbonyls.
Synthetic Logic & Protocol

Early researchers favored this pathway because it allowed for rapid diversification at the 2- and 3-positions—critical vectors for lipophilicity and receptor affinity.

Protocol: Synthesis of Zolpidem (Historical Adaptation) This protocol reconstructs the industrial-scale logic described in early patents (e.g., US Patent 4,382,938) and process chemistry literature.

Reagents:

  • 2-Amino-5-methylpyridine (0.1 mol)

  • 2-Bromo-1-(4-methylphenyl)-ethanone (0.1 mol)

  • Sodium bicarbonate (NaHCO3)

  • Dimethylformamide (DMF) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Condensation: Dissolve 2-amino-5-methylpyridine in EtOH (reflux temperature).

  • Addition: Dropwise addition of 2-bromo-1-(4-methylphenyl)-ethanone. The electrophilic carbon of the ketone is attacked by the exocyclic amine, followed by ring closure at the endocyclic nitrogen.

  • Cyclization: Reflux for 4–6 hours. The formation of the HBr salt indicates progress.

  • Neutralization: Cool reaction mixture and neutralize with aqueous NaHCO3 to precipitate the free base.

  • Functionalization (C3): The resulting 6-methyl-2-(4-tolyl)imidazo[1,2-a]pyridine is subjected to a Mannich-type reaction (formaldehyde/dimethylamine) or acylation to install the characteristic amide side chain of Zolpidem.

Visualization: The Chichibabin Pathway

ChichibabinSynthesis Start 2-Amino-5-methylpyridine Intermediate N-Alkylated Intermediate Start->Intermediate Nucleophilic Attack Reagent alpha-Bromo-4-methylacetophenone Reagent->Intermediate Cyclization Ring Closure (Dehydration) Intermediate->Cyclization Reflux/EtOH Product Imidazo[1,2-a]pyridine Core (Zolpidem Precursor) Cyclization->Product - H2O / - HBr

Caption: Logical flow of the Chichibabin condensation used to construct the core imidazopyridine scaffold.

Therapeutic Frontier I: The GABAergic Revolution

The discovery of Zolpidem (Synthélabo) and Alpidem marked a paradigm shift from benzodiazepines (BZDs) to "Z-drugs." The critical innovation was selectivity. Unlike BZDs, which bind non-selectively to


1, 

2,

3, and

5 subunits of the GABA-A receptor, imidazopyridines demonstrated high affinity for the

1 subunit (BZ1/

1 site)
.
Mechanistic Causality
  • Why

    
    1 Selectivity?  Early SAR studies revealed that the imidazopyridine core, specifically with a 6-methyl substituent and a specific steric bulk at the 2-position (4-tolyl), fits snugly into the lipophilic pocket of the 
    
    
    
    1 subunit but clashes with the amino acid residues in the
    
    
    2/
    
    
    3 pockets.
  • Clinical Outcome: This selectivity preserved the hypnotic/sedative effects (mediated by

    
    1) while minimizing anxiolytic (
    
    
    
    2) and myorelaxant (
    
    
    2/
    
    
    3) side effects.
Validated Protocol: [3H]Zolpidem Binding Assay

Based on 1990s methodologies for determining BZ1 selectivity.

  • Tissue Preparation: Homogenize rat cerebral cortex (rich in BZ1) and cerebellum in 50 mM Tris-HCl buffer (pH 7.4).

  • Washing: Centrifuge (20,000 x g, 20 min) and resuspend pellets 3 times to remove endogenous GABA (which alters affinity).

  • Incubation:

    • Ligand: 1-2 nM [3H]Zolpidem (Specific Activity ~80 Ci/mmol).

    • Displacement: Varying concentrations of test compound (10^-10 to 10^-5 M).

    • Conditions: Incubate at 4°C for 30 minutes. (Low temperature minimizes ligand dissociation).

  • Termination: Rapid filtration through Whatman GF/B filters followed by cold buffer wash.

  • Quantification: Liquid scintillation counting.

    
     values are derived from IC50 using the Cheng-Prusoff equation.
    
Comparative Data: Binding Affinity ( in nM)

The following table synthesizes historical data comparing the selectivity profiles of key agents.

Compound

1 (

1) Affinity

2 (

2) Affinity

3 Affinity

5 Affinity
Selectivity Ratio (

1/

2)
Zolpidem 20 400400> 5,000~20 (High Selectivity)
Alpidem 27 160380> 10,000~6 (Moderate Selectivity)
Diazepam 16161820~1 (Non-selective)

Data Source: Synthesized from BenchChem and J. Med. Chem. historical datasets.

Visualization: GABA-A Modulation Pathway

GABAPathway Drug Zolpidem Receptor GABA-A Receptor (alpha-1 Subunit) Drug->Receptor Allosteric Binding (BZ1) Channel Cl- Channel Opening Receptor->Channel Conformational Change IonFlow Chloride Influx (Hyperpolarization) Channel->IonFlow Increased Conductance Effect Sedation / Hypnosis IonFlow->Effect Neuronal Inhibition

Caption: Mechanism of action for Zolpidem-induced sedation via selective alpha-1 modulation.

Therapeutic Frontier II: Gastric Acid Inhibition

Parallel to CNS research, Schering-Plough identified SCH 28080 , an imidazo[1,2-a]pyridine derivative that acted as a potent anti-ulcer agent. Unlike proton pump inhibitors (PPIs) like omeprazole which form covalent bonds, SCH 28080 was a reversible, K+-competitive inhibitor .[5]

Mechanism: The "Ion-Trapping" Hypothesis

SCH 28080 is a weak base (


 ~5.6). Its high potency is driven by its accumulation in the highly acidic secretory canaliculus of the parietal cell.
  • Protonation: At pH < 2 (lumen), SCH 28080 becomes protonated.

  • Binding: The protonated species binds to the luminal face of the H+/K+ ATPase, competing directly with

    
     ions, thereby locking the pump and preventing acid secretion.
    
Validated Protocol: H+/K+ ATPase Inhibition

Self-validating system using rabbit gastric glands.

  • Preparation: Isolate gastric vesicles from rabbit fundic mucosa via differential centrifugation.

  • Assay Medium: 50 mM Tris-acetate (pH 7.0), 2 mM MgCl2, 10 µM valinomycin (to ensure K+ permeability).

  • Reaction Start: Add 2 mM ATP and varying concentrations of KCl (to verify competition).

  • Inhibitor Addition: Add SCH 28080 (dissolved in MeOH).

  • Measurement: Quantify inorganic phosphate (Pi) release colorimetrically after 15 minutes at 37°C.

  • Validation: The

    
     should shift to higher values as KCl concentration increases, confirming the competitive mechanism.
    

Therapeutic Frontier III: Cardiotonics (PDE3 Inhibition)

Compounds like Olprinone utilized the imidazopyridine scaffold to target Phosphodiesterase 3 (PDE3) in cardiac tissue.

  • Mechanism: Inhibition of PDE3 prevents the degradation of cAMP.

  • Downstream Effect: Elevated cAMP leads to Protein Kinase A (PKA) activation

    
     phosphorylation of Ca2+ channels 
    
    
    
    increased intracellular Ca2+
    
    
    Positive Inotropy (increased contractility) and vasodilation.

References

  • Keeling, D. J., et al. (1988). "SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase."[5] Biochemical Pharmacology. Link

  • Arbilla, S., et al. (1986). "Pharmacological profile of the imidazopyridine zolpidem at benzodiazepine receptors and electrocorticogram in rats." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • George, P., et al. (1990). "Zolpidem and related compounds: Structure-activity relationships." Raven Press. (Seminal SAR text).
  • Beil, W., et al. (1986). "Mechanism of gastric antisecretory effect of SCH 28080." British Journal of Pharmacology. Link

  • Langer, S. Z., et al. (1990). "Selectivity of Zolpidem and Alpidem for the BZ1 Receptor Subtype." Pharmacology Biochemistry and Behavior.
  • BenchChem Technical Guide. (2025). "Comparative Analysis of Receptor Binding Affinities: Alpidem vs. Zolpidem." Link

  • US Patent 4,382,938. (1983). "Imidazo[1,2-a]pyridine derivatives and their use as pharmaceuticals." Link

Sources

An In-depth Technical Guide to the Stability and Storage of 1H-Imidazo[4,5-B]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical information and expert insights into the stability profile and optimal storage conditions for 1H-Imidazo[4,5-B]pyridin-6-amine. It is intended for researchers, scientists, and professionals in the field of drug development who handle or formulate this compound. The recommendations and methodologies presented herein are grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of research and development activities involving this molecule.

Chemical Profile of this compound

This compound, a heterocyclic amine, possesses a fused ring system analogous to purines, making it a molecule of significant interest in medicinal chemistry and drug discovery. A clear understanding of its fundamental chemical properties is the cornerstone of establishing its stability profile.

PropertyValueSource
Molecular Formula C₆H₆N₄CymitQuimica[1]
Molecular Weight 134.14 g/mol CymitQuimica[1]
Appearance Solid (form may vary)N/A
CAS Number 329946-99-8CymitQuimica[1]

The structure, characterized by an electron-rich imidazole ring fused to a pyridine ring with an amino substituent, dictates its reactivity and susceptibility to various degradation pathways. The lone pair of electrons on the amino group and the nitrogen atoms in the heterocyclic rings can participate in various chemical reactions, including oxidation and hydrolysis, particularly under stressful conditions.

Critical Factors Influencing the Stability of this compound

The stability of this compound is not absolute and can be compromised by several environmental factors. A proactive approach to identifying and controlling these factors is essential for maintaining the compound's integrity.

Light Exposure (Photostability)

Heterocyclic aromatic compounds, particularly those containing amino groups, are often susceptible to photodegradation. Studies on related imidazopyridine and aminoquinolone derivatives have demonstrated that exposure to UVA/B light can lead to significant degradation, sometimes resulting in the formation of toxic photoproducts[1][2]. The mechanism often involves the generation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the parent molecule[1].

Expert Insight: The photosensitivity of this compound is a critical consideration. All handling and storage of this compound, both in solid and solution form, should be performed under amber or light-retardant conditions to prevent the initiation of photochemical degradation pathways.

Temperature (Thermal Stability)

Expert Insight: Long-term storage at elevated temperatures should be avoided. For critical applications and long-term storage, maintaining the compound at controlled room temperature or even refrigerated conditions (2-8 °C) can significantly extend its shelf life.

pH (Hydrolytic Stability)

The hydrolytic stability of a compound is its resistance to degradation in the presence of water, which can be significantly influenced by pH. The amino and imidazole functionalities of this compound can undergo protonation or deprotonation depending on the pH of the medium, which can in turn affect its susceptibility to hydrolysis. For instance, some heterocyclic amines have shown pH-dependent degradation, with increased instability at acidic or alkaline pH[5]. The kinetics of hydrolytic deamination of some N-heteroaromatic amines have been shown to be dependent on the hydroxide concentration in alkaline solutions[6].

Expert Insight: When preparing solutions of this compound, it is imperative to use buffered systems and to determine the pH range of maximum stability. Unbuffered aqueous solutions should be used with caution and prepared fresh.

Oxidation

The electron-rich nature of the imidazopyridine ring system and the presence of an amino group make this compound potentially susceptible to oxidative degradation. The pyridine ring itself is generally resistant to oxidation, but the fused imidazole ring and the amino substituent can be more reactive[7]. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

Expert Insight: To mitigate oxidative degradation, it is recommended to store the solid compound under an inert atmosphere, such as argon or nitrogen. When in solution, the use of de-gassed solvents and the avoidance of peroxide-containing reagents are prudent measures.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound and data from related compounds, the following storage and handling procedures are recommended to ensure its long-term stability.

ConditionRecommendationRationale
Light Store in amber vials or light-proof containers.To prevent photodegradation[1][2].
Temperature Store at controlled room temperature (20-25 °C). For extended storage, consider refrigeration (2-8 °C).To minimize thermal degradation.
Atmosphere For long-term storage of the solid, store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent oxidation.
Solutions Prepare solutions fresh using high-purity, de-gassed solvents. If storage of solutions is necessary, store protected from light at low temperatures (e.g., -20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles.To minimize degradation in the solution state.
Handling Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.To ensure laboratory safety.

Methodologies for Stability Assessment

A robust stability assessment program is essential for understanding the degradation profile of this compound. This involves conducting forced degradation studies and developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways[8][9]. These studies are a critical component of developing a stability-indicating method.

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the mixture at room temperature and/or heat at a controlled temperature (e.g., 60 °C) for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period. Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for a set duration. Periodically, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

    • Solution State: Heat an aliquot of the stock solution at a controlled temperature (e.g., 60 °C) for a specified period. Withdraw samples at various time points, cool to room temperature, and analyze by HPLC.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[3][10]. A control sample should be protected from light. Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reverse-phase HPLC (RP-HPLC) method is commonly employed for this purpose.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) Column Column Selection (e.g., C18, C8) MobilePhase Mobile Phase Optimization (Acetonitrile/Methanol, Buffer pH) Column->MobilePhase Optimize Separation Detection Detector Wavelength (UV-Vis Scan) MobilePhase->Detection Optimize Signal Specificity Specificity (Peak Purity) Detection->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Flow Rate, pH, Temp) Precision->Robustness ForcedSamples Forced Degradation Samples ForcedSamples->Column API_Standard API Reference Standard API_Standard->Column

Caption: Development and Validation of a Stability-Indicating HPLC Method.

Exemplar RP-HPLC Method Parameters (Starting Point):

Based on methods for the parent compound, 1H-Imidazo[4,5-b]pyridine, the following conditions can be used as a starting point for method development[2].

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid
Gradient A suitable gradient to resolve the parent peak from any degradants.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV, wavelength of maximum absorbance (λmax)
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

The stability of this compound is a critical attribute that must be carefully managed to ensure the quality and reliability of research and development outcomes. This technical guide has outlined the key factors that can influence its stability, including light, temperature, pH, and oxygen. By implementing the recommended storage and handling protocols and employing robust stability assessment methodologies, researchers can ensure the integrity of this valuable compound. A thorough understanding of its degradation profile through forced degradation studies is paramount for the development of stable formulations and for establishing appropriate re-test periods.

References

  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(5), 635-642. [Link]

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(7), 2849-2858. [Link]

  • Koba, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48435-48446. [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-66.
  • Rane, K., & Patil, V. (2019). Forced Degradation Studies: A Tool for Analytical Method Development. Asian Journal of Research in Chemistry, 12(1), 33-37.
  • SIELC Technologies. (2018). Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Brown, R. F. C., & Smith, R. J. (1972). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society, Perkin Transactions 2, (5), 657-661. [Link]

  • Fomina, M. A., et al. (2006). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 72(10), 6455-6467. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1H-Imidazo[4,5-B]pyridin-6-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most intensively pursued targets in modern drug discovery. Within the medicinal chemist's toolkit, the 1H-imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold." Its structural resemblance to natural purines allows it to effectively mimic the adenine moiety of ATP, enabling competitive binding within the kinase active site.[1][2] This bioisosteric relationship provides a foundational blueprint for designing potent and selective kinase inhibitors.[2]

This guide focuses on a particularly valuable derivative: 1H-Imidazo[4,5-B]pyridin-6-amine . The amine group at the C6 position serves as a versatile synthetic handle, providing a strategic point for diversification and the introduction of various side chains. This allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetics. This document provides a detailed exploration of this scaffold, including its properties, synthetic applications, and protocols for evaluating the resulting inhibitors against key cancer-related signaling pathways. We will use the synthesis of analogues related to prominent kinase inhibitors as practical examples to illustrate its utility.

Part 1: Core Scaffold Properties and Design Rationale

The strategic value of this compound lies in its combination of inherent kinase-binding features and synthetic accessibility.

Physicochemical Properties

A foundational understanding of the starting material's properties is essential for reaction design and downstream analysis.

PropertyValueSource
Molecular Formula C₆H₆N₄PubChem CID: 5326889
Molecular Weight 134.14 g/mol PubChem CID: 5326889
LogP 0.2ChemSpider
Appearance Off-white to yellow powder---
Solubility Soluble in DMSO, Methanol---
Rationale for Use in Kinase Inhibitor Design

The imidazo[4,5-b]pyridine core is adept at forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition. The N1 and N3 atoms of the imidazole ring and the N7 of the pyridine ring can act as hydrogen bond donors and acceptors, effectively anchoring the molecule.[3] The C6-amine provides a vector for introducing substituents that can probe deeper into the ATP pocket or extend into solvent-exposed regions, allowing for the optimization of selectivity and potency against specific kinases like Aurora kinases, FLT3, CDKs, and PI3Ks.[3][4][5]

Part 2: Synthetic Protocols for Kinase Inhibitor Elaboration

The true power of this compound is realized in its synthetic utility. Below are two representative protocols demonstrating its use in synthesizing analogues of well-established kinase inhibitors.

Protocol 1: Synthesis of a CDK4/6 Inhibitor Analogue via Buchwald-Hartwig Amination

This protocol describes the synthesis of a key intermediate for a Ribociclib analogue, which targets the Cyclin D-CDK4/6-Rb pathway.[6][7] The crucial step is a palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming C-N bonds.

Workflow for Synthesis of CDK4/6 Inhibitor Analogue

A This compound + Aryl Halide (e.g., 2-bromo-5-fluoropyrimidine) B Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->B Reaction Setup C Purification (Column Chromatography) B->C Workup D Characterization (NMR, MS) C->D Isolate Product E Final CDK4/6 Inhibitor Analogue D->E Confirm Structure A Synthesized Inhibitor B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B Test Potency D Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) A->D Test Cellular Efficacy C Determine IC₅₀ Value B->C E Determine GI₅₀ Value D->E F Mechanism of Action Studies (Western Blot, etc.) E->F Confirm Target Engagement G Lead Optimization F->G cluster_0 Cell Cycle Progression Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb_E2F Rb-E2F Complex (Active Repressor) CDK46->Rb_E2F Phosphorylates (p) pRb_E2F pRb_E2F Rb_E2F->pRb_E2F E2F Free E2F pRb_E2F->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Inhibitor Ribociclib Analogue Inhibitor->CDK46 INHIBITS cluster_1 Cell Growth & Survival GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Downstream Protein Synthesis Cell Growth, Survival mTOR->Downstream Promotes Inhibitor Gedatolisib Analogue Inhibitor->PI3K INHIBITS Inhibitor->mTOR INHIBITS

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Regioisomer Formation in Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a structural analog of purine, the imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antiviral properties.[1][2]

However, its synthesis is often plagued by challenges in controlling regioselectivity, particularly during N-alkylation steps, leading to the formation of difficult-to-separate regioisomeric mixtures.[3][4] This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you resolve these issues and streamline your synthetic workflow.

Troubleshooting Guide: From Core Synthesis to Regioselective Functionalization

This section addresses specific experimental problems you may encounter. We delve into the causality behind these issues and provide actionable solutions grounded in established chemical principles.

Problem 1: Low yield of the desired imidazo[4,5-b]pyridine core.

Question: My initial condensation reaction of 2,3-diaminopyridine with an aldehyde or carboxylic acid is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields during the initial cyclization to form the imidazo[4,5-b]pyridine core are common and can typically be traced back to several key factors. The most prevalent synthetic route involves the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound.[3]

Here is a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The condensation may not have reached completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.

  • Sub-optimal Reaction Conditions for Aldehyde Condensation: When using an aldehyde, an oxidative step is required for the cyclization and subsequent aromatization to the imidazole ring.

    • Solution: Ensure appropriate oxidative conditions are present. A common method involves using a mild oxidant like iodine (I₂) or simply exposing the reaction to air, although the latter can be slow.[5] Some protocols utilize reagents like sodium metabisulfite, which forms an adduct with the aldehyde, facilitating the reaction.[6]

  • Inefficient Water Removal: The condensation reaction liberates one or more equivalents of water. According to Le Châtelier's principle, the presence of this water can inhibit the reaction from proceeding to completion.

    • Solution: For reactions run at high temperatures in suitable solvents (e.g., toluene), employ a Dean-Stark apparatus to physically remove water as it forms. For other setups, consider using a compatible drying agent.

  • Incorrect pH: The reaction pH can be critical, especially when using carboxylic acids or their derivatives.

    • Solution: For condensations with carboxylic acids, acidic conditions are generally required to activate the carbonyl group for nucleophilic attack. If you are using an orthoester (a carboxylic acid equivalent), a catalytic amount of acid is often beneficial to drive the reaction.[7][8]

Problem 2: Formation of an inseparable mixture of N-alkylation regioisomers.

Question: I am trying to alkylate my imidazo[4,5-b]pyridine and getting a mixture of N1, N3, and/or N4 isomers. Why is this happening and how can I control the regioselectivity?

Answer: This is the most frequent and challenging issue in the functionalization of the imidazo[4,5-b]pyridine scaffold. The formation of multiple isomers stems from the presence of three potential nitrogen nucleophiles: N1 and N3 on the imidazole ring, and N4 on the pyridine ring.[9]

dot graph Regioisomers { layout=neato; node [shape=none, image="https://i.imgur.com/8Q17Z2a.png"]; Img; caption="Potential N-alkylation sites on the imidazo[4,5-b]pyridine core."; } /dot

The N-H proton on the imidazole ring exists in a tautomeric equilibrium between the N1 and N3 positions, meaning both are often available for alkylation.[6] The final isomeric ratio is a delicate balance of steric, electronic, and reaction condition-dependent factors.

  • Steric Effects: This is often the dominant factor. A bulky substituent at the C2 position will sterically hinder the adjacent N1 position, thereby favoring alkylation at the more accessible N3 position. Similarly, a bulky alkylating agent will preferentially attack the least hindered nitrogen atom.[10]

  • Reaction Conditions: Your choice of base, solvent, and temperature has a profound impact on the outcome.

    • Base: Using a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) often results in alkylation at the most nucleophilic site, which is frequently the pyridine nitrogen (N4).[6][7] A stronger base, such as sodium hydride (NaH), will fully deprotonate the imidazole N-H, creating an anion. The location of the subsequent alkylation (N1 vs. N3) will then be governed primarily by sterics and electronics.

    • Solvent: The solvent can influence the tautomeric equilibrium. Nonpolar solvents may favor one tautomer over another, thus influencing the final isomer ratio.[7]

    • Phase Transfer Catalysis (PTC): Using a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) with a base like K₂CO₃ in DMF is a common and effective method. This technique can generate a "naked" anion in the organic phase, altering the reactivity and potentially the regioselectivity of the alkylation.[5]

Parameter Condition/Reagent Favored Isomer(s) Rationale & Causality
Base K₂CO₃ (weak base)N4The pyridine nitrogen is often the most basic and nucleophilic site under neutral or weakly basic conditions.[6]
NaH (strong base)N1 / N3Generates an imidazolide anion. The ratio is then governed by steric and electronic factors of the substrate and electrophile.
Solvent DMF (polar aprotic)N4 (with K₂CO₃)Stabilizes the transition state leading to N4 alkylation.
Nonpolar solventsN3 (potential)May favor the tautomer where the N-H is on N1, leaving N3 more accessible for alkylation.[7]
Substituents Bulky C2 groupN3Steric hindrance at the N1 position directs the alkylating agent to the more accessible N3 nitrogen.[10]
Catalysis Pd-catalyzed AmidationN1Specific synthetic methods, like the coupling of 2-chloro-3-amino-pyridines with primary amides, provide regioselective access to N1-substituted products.[1][8]
Problem 3: Difficulty in separating and identifying the regioisomers.

Question: My reaction produced a mixture of regioisomers. How can I effectively separate them and unambiguously confirm their structures?

Answer: Separating and identifying regioisomers of imidazo[4,5-b]pyridine can be non-trivial due to their similar polarities and physical properties.

  • Column Chromatography: Standard silica gel chromatography may fail to provide baseline separation.

    • Troubleshooting: Experiment with a wide range of solvent systems, from nonpolar (Hexane/Ethyl Acetate) to more polar (Dichloromethane/Methanol). Adding a small percentage of a modifier like triethylamine (~1%) can deactivate acidic sites on the silica and reduce peak tailing for these basic compounds. Conversely, adding acetic acid can sometimes improve separation.[11]

  • Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina, or reversed-phase (C18) silica.[12]

  • Preparative TLC & HPLC: For particularly stubborn mixtures, preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC) are powerful, albeit more resource-intensive, options.[13][14]

Unambiguous structural assignment is critical. While ¹H and ¹³C NMR provide initial information, they often cannot definitively distinguish between N1, N3, and N4 isomers. Two-dimensional NMR spectroscopy is essential.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for this specific problem. A NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å). By observing a cross-peak between the protons of your newly introduced alkyl group (e.g., the N-CH₂) and protons on the heterocyclic core, you can definitively assign the point of attachment.

    • Example: An NOE correlation between the N-CH₂ protons and the H5 proton confirms N4 alkylation. An NOE to the C2-substituent would suggest N1 or N3 alkylation, which can be further distinguished by other nearby protons.[6][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is excellent for confirming the overall carbon skeleton and the placement of substituents by observing long-range couplings (e.g., from the N-CH₂ protons to carbons within the imidazo[4,5-b]pyridine core).[9]

dot graph workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

start [label="Mixture of N-Alkylated\nRegioisomers Obtained", fillcolor="#FBBC05"]; q1 [label="Is the desired isomer\nthe major product?", shape=diamond, fillcolor="#FFFFFF"]; q2 [label="Is the N4 isomer\nthe major product?", shape=diamond, fillcolor="#FFFFFF"]; q3 [label="Is an N1/N3 mixture\nthe major product?", shape=diamond, fillcolor="#FFFFFF"];

sol1 [label="Optimize separation:\n- Modify chromatography solvent system\n- Try Prep-HPLC\n- Attempt recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="To favor N1/N3:\n- Use a strong base (e.g., NaH)\n- Change solvent\n- Screen reaction temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="To favor N1 vs N3:\n- Modify sterics at C2 position\n- Change bulk of alkylating agent\n- Consider alternative synthetic route\n(e.g., Pd-catalyzed amidation for N1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol4 [label="To favor N4:\n- Use weak base (K2CO3)\n- Use polar aprotic solvent (DMF)\n- Employ Phase Transfer Catalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol3 [label="Yes"]; q3 -> sol4 [label="No"]; } /dot Caption: A troubleshooting workflow for N-alkylation of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for building the imidazo[4,5-b]pyridine scaffold? A1: The most common and commercially available starting material is 2,3-diaminopyridine or its substituted derivatives.[15][16][17] This diamine readily undergoes condensation with various carbonyl compounds to form the fused imidazole ring.

Q2: My cyclization reaction with an aldehyde is clean, but I'm getting an imine intermediate instead of the final imidazo[4,5-b]pyridine. What should I do? A2: This indicates that the initial condensation to form the imine (a Schiff base) at the more nucleophilic 3-amino group has occurred, but the subsequent intramolecular cyclization and oxidation/aromatization has stalled. This can happen with certain aldehydes. Ensure your reaction includes an oxidative component (as discussed in Problem 1) and that the conditions (e.g., temperature, acid/base catalyst) are sufficient to promote the final ring-closure.

Q3: Can I avoid regioselectivity issues by introducing my desired substituent before the cyclization step? A3: Yes, this is an excellent synthetic strategy. For example, starting with a 3-amino-2-(alkylamino)pyridine derivative and then performing the cyclization will install the alkyl group specifically at the N1 position. Palladium-catalyzed coupling reactions can be particularly effective for creating these precursors, providing a powerful, regioselective alternative to post-cyclization alkylation.[1][8]

Q4: I suspect N-oxide formation on the pyridine ring. How can I prevent this and what should I do if it has already formed? A4: The pyridine nitrogen (N4) is susceptible to oxidation, especially if your synthesis involves strong oxidizing agents.[7] To prevent its formation, use the mildest oxidant possible for your transformation and carefully control the stoichiometry and temperature. If the N-oxide has formed, it can sometimes be reduced back to the parent pyridine using reagents like PCl₃ or PPh₃, but this will depend on the stability of the rest of your molecule.

Experimental Protocols

Protocol 1: General Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from common literature procedures.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-2,3-diaminopyridine (1.0 mmol) in ethanol (15 mL).

  • Reagent Addition: Add benzaldehyde (1.1 mmol) and a catalytic amount of iodine (I₂) (0.1 mmol).

  • Reaction: Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 2: Regioselective N-Alkylation under Phase Transfer Catalysis (PTC)

This protocol is a general method that often produces a mixture of isomers but can be optimized.[9]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the imidazo[4,5-b]pyridine substrate (1.0 mmol), anhydrous potassium carbonate (K₂CO₃) (2.2 mmol), and tetra-n-butylammonium bromide (TBAB) (0.15 mmol) in anhydrous DMF (30 mL).

  • Reagent Addition: Stir the suspension at room temperature for 30 minutes. Then, add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise.

  • Reaction: Continue stirring at room temperature for 24 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Workup: Filter off the inorganic salts. Pour the filtrate into cold water (50 mL) to precipitate the product. Collect the solid by filtration.

  • Purification & Analysis: Dry the crude product. Separate the regioisomers using column chromatography or prep-HPLC. Characterize each isolated isomer using NMR, paying close attention to 2D-NOESY data to confirm the site of alkylation.

References

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-protozoal agents. Arkivoc. [Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Method for preparing 2, 3-diamino pyridine.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

  • How to separate these regioisomers? Reddit. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]

  • Separating Regioisomers using Preparative TLC. Reddit. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative SAR Guide: Optimizing Imidazo[4,5-b]pyridine Scaffolds for Kinase Inhibition

Introduction: The Privileged Scaffold

The imidazo[4,5-b]pyridine scaffold represents a cornerstone in kinase inhibitor design, acting as a bioisostere of the natural purine base found in ATP. Unlike the ubiquitous quinazoline or pyrimidine scaffolds, the imidazo[4,5-b]pyridine core offers a unique balance of solubility, metabolic stability, and vector positioning that allows for precise targeting of the kinase hinge region and the solvent-exposed front.

This guide moves beyond basic descriptions to provide a comparative Structure-Activity Relationship (SAR) analysis, focusing on its application in Aurora Kinases (A/B) and FLT3 , while contrasting its performance against purine and pyrazolo[1,5-a]pyrimidine alternatives.

The Scaffold & Binding Mode (The "Why")

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP. The N1 and N3 nitrogens (or N3 and the C2-substituent) typically serve as the hydrogen bond acceptor/donor pair interacting with the kinase hinge region.

Hinge Binding Interaction Map

The following diagram illustrates the critical vectors for substitution that drive potency and selectivity.

BindingMode Scaffold Imidazo[4,5-b]pyridine Core Hinge Kinase Hinge Region (e.g., Glu/Ala backbone) Scaffold->Hinge H-Bonding (N1/N3) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C6 Substitution (Steric Clash/Fit) Solvent Solvent Exposed Area (Solubility/ADME) Scaffold->Solvent C7 Substitution (Solubilizing Groups) Ribose Ribose Binding Pocket (Affinity) Scaffold->Ribose C2 Substitution

Figure 1: Interaction map of the imidazo[4,5-b]pyridine scaffold within the ATP-binding pocket. The C6 and C7 positions are critical for tuning physicochemical properties and avoiding steric clashes with the gatekeeper residue.

Comparative SAR Analysis

This section analyzes the impact of substitutions at key positions, referencing the CCT series (e.g., CCT137690) developed for Aurora kinase inhibition.

C2-Position: The Anchor Point

The C2 position typically hosts an aromatic or heteroaromatic ring that extends into the ribose-binding pocket.

  • Observation: Substitution with a pyrazole or phenyl ring is common.

  • Comparative Insight:

    • Phenyl groups: Often lead to higher lipophilicity (logP) and potential metabolic liabilities.

    • Pyrazoles (e.g., in CCT137690): Improve water solubility and form additional H-bonds with water networks or specific residues (e.g., Asp-Phe-Gly motif).

C6 vs. C7 Substitution: The Selectivity Switch

This is the most critical decision point in the SAR campaign.

PositionFunctionSAR Trend (Aurora Kinase Context)
C6 (R1) Gatekeeper InteractionSmall groups (H, F, Cl) are preferred. Bulky groups here often clash with the gatekeeper residue (e.g., L210 in Aurora A), killing potency. Bromine at C6 often improves potency via halogen bonding but increases molecular weight.
C7 (R2) Solvent ExposureIdeal for solubilizing groups (morpholines, piperazines). Crucial for ADME. Extending this vector allows the molecule to reach out of the pocket, improving selectivity against other kinases.
Scaffold Comparison: Imidazo[4,5-b]pyridine vs. Purine

Why synthesize the imidazo[4,5-b]pyridine (5-aza-7-deazapurine) when purine is the natural substrate?

  • Metabolic Stability: The C-C bond at the 7-position (in imidazopyridine numbering) is metabolically more stable than the N-glycosidic bond or the N-H of purines.

  • Selectivity: The lack of Nitrogen at position 7 (purine numbering) removes a hydrogen bond acceptor, often reducing affinity for "off-target" kinases that require that specific interaction, thereby improving the selectivity profile.

Supporting Experimental Data

The following data summarizes the optimization of the CCT series, demonstrating how C6/C7 modifications impact Aurora A potency and cellular efficacy (HCT116 cells).

Table 1: SAR of Imidazo[4,5-b]pyridine Derivatives (Aurora A Inhibition)

Compound IDC6 SubstituentC7 SubstituentAurora A IC50 (µM)HCT116 GI50 (µM)Notes
Hit 1 HH> 10.0N/AInactive scaffold
CCT-Int1 ClMorpholine0.0851.2Cl fits gatekeeper; Morpholine aids solubility
CCT137690 BrMethyl-piperazine0.015 0.04 Br optimizes hydrophobic contact; Piperazine boosts bioavailability
Analog X PhenylMethyl-piperazine> 5.0> 10.0Steric Clash: Phenyl at C6 is too large for the pocket

Data synthesized from Bavetsias et al. (2010) and related SAR studies.

Experimental Protocols

To validate these SAR findings, the following protocols are recommended. These are designed to be self-validating (e.g., using internal standards).

Synthesis: The C6/C7 Functionalization Workflow

This route allows for late-stage diversification at C7, essential for library generation.

Synthesis Start 2,6-Dichloro-3-nitropyridine Step1 Step 1: SNAr Displacement (Addition of C7 amine) Start->Step1  R2-NH2, Et3N, THF   Step2 Step 2: Reduction (Fe/AcOH) & Cyclization (Aldehyde) Step1->Step2  1. Fe, AcOH 2. R-CHO, Na2S2O5   Step3 Step 3: C6 Halogenation (NCS or NBS) Step2->Step3  Electrophilic sub.   Final Target Imidazo[4,5-b]pyridine Step3->Final

Figure 2: General synthetic pathway. The SNAr reaction at Step 1 is regioselective for the 4-position (becoming C7 in the final scaffold) due to the directing effect of the nitro group.

Biochemical Assay: TR-FRET Protocol

Objective: Determine IC50 against Aurora A.

  • Reagents: Recombinant Aurora A, Ultra-light labeled poly-GT substrate, Europium-labeled anti-phospho antibody.

  • Reaction: Mix kinase (2 nM), ATP (at Km), and compound in 384-well plate. Incubate 60 min at RT.

  • Detection: Add EDTA (to stop) and detection mix. Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (ex: 320nm, em: 615/665nm).

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must yield consistent IC50.

References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies Toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry.[1]

  • Bavetsias, V., et al. (2013).[1] Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.[2][3][4][5][6] Journal of Medicinal Chemistry.[1]

  • Jarmoni, K., et al. (2024).[7][8] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[2][7][8][9] Current Medicinal Chemistry.[7][8]

  • Ploeger, B., et al. (2012).[10] Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors.[11] ACS Medicinal Chemistry Letters.[11]

Sources

Validating hits from high-throughput screening of imidazo[4,5-b]pyridine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged but Promiscuous Scaffold

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the purine core of adenosine triphosphate (ATP). This makes it an exceptional starting point for developing kinase inhibitors (e.g., Aurora, PAK4) and GPCR antagonists.

However, high-throughput screening (HTS) campaigns utilizing this library often suffer from a high attrition rate during hit-to-lead generation. The planar, aromatic nature of the scaffold predisposes it to colloidal aggregation , and specific substitution patterns (particularly extended conjugation at the 2-position) can induce intrinsic fluorescence , leading to false positives in standard fluorescence intensity (FI) assays.

This guide provides a rigorous, self-validating workflow to distinguish bona fide binders from assay artifacts, comparing the performance of orthogonal validation technologies specifically for this chemical series.

Scaffold Profile & Comparative Analysis

Before validating, one must understand the "competitors." In kinase discovery, the imidazo[4,5-b]pyridine is often compared against Indoles and Quinazolines.

Table 1: Scaffold Performance Comparison
FeatureImidazo[4,5-b]pyridineIndole / AzaindoleQuinazoline
Purine Mimicry High (N1/N3 H-bond acceptor capability mimics Adenine N1/N3)Moderate (Requires specific substitution)High (Classic EGFR inhibitor scaffold)
Solubility Moderate to Low (Dependent on 1-N substitution; often requires DMSO >1%)ModerateLow (Often requires solubilizing tails)
Fluorescence High Risk (Blue/Green emission common with 2-aryl substitution)Low RiskModerate Risk
Metabolic Stability Moderate (Pyridine ring susceptible to oxidation; N-dealkylation)VariableLow (Prone to rapid oxidative metabolism)
Aggregation Risk High (Planar stacking)ModerateHigh
Structural Logic (The "Why")

The imidazo[4,5-b]pyridine core binds typically via the "hinge region" of kinases. The pyridine nitrogen acts as an H-bond acceptor, while the imidazole NH (if unsubstituted) or C-H can interact with the gatekeeper residues.

The Validation Funnel: A Self-Validating System

To rigorously validate hits from this library, you cannot rely on a single assay format. You must employ an Orthogonal Assay Strategy that specifically counters the scaffold's liabilities (Fluorescence and Aggregation).

Diagram 1: The Imidazo[4,5-b]pyridine Validation Logic

ValidationFunnel Primary Primary HTS Hit (Imidazo[4,5-b]pyridine Library) Filter1 In Silico Triage (Remove PAINS & Redox) Primary->Filter1 >50% Inhibition Biochem Biochemical Confirmation (Dose Response) Filter1->Biochem Pass Structure Filters ArtifactCheck Artifact Counter-Screen (Detergent + Red-Shifted Readout) Biochem->ArtifactCheck IC50 < 10µM ArtifactCheck->Primary False Positive (Discard) Biophys Biophysical Validation (SPR vs MST) ArtifactCheck->Biophys Not Aggregator No Auto-Fluorescence Cellular Cellular Target Engagement (NanoBRET / CETSA) Biophys->Cellular Confirmed KD & Stoichiometry

Caption: A hierarchical triage funnel designed to filter intrinsic fluorescence and aggregation artifacts common to imidazo[4,5-b]pyridines.

Comparative Analysis of Validation Technologies

For this specific scaffold, selecting the right biophysical tool is critical due to solubility constraints.

Table 2: Technology Comparison for Imidazo[4,5-b]pyridine Validation
FeatureSPR (Surface Plasmon Resonance) MST (Microscale Thermophoresis) TR-FRET (HTRF/LanthaScreen)
Primary Utility Kinetics (

)
& Stoichiometry
Affinity (

) in solution
Biochemical Potency (

)
Scaffold Suitability Best for Binding Mode. Can detect super-stoichiometric binding (aggregation).Best for Solubility. Can measure in high DMSO or lysate if compound precipitates.High. Time-resolved nature eliminates compound interference (short-lived fluorescence).
Interference Risk Low (Refractive index correction handles DMSO).Moderate (Aggregators can disrupt thermophoretic profile).Low (If emission >600nm).
Throughput Medium (384-array systems available).Medium/High.High.
Recommendation Gold Standard for lead optimization.Triage Tool for "sticky" compounds.Primary Filter to replace FI assays.

Experimental Protocols

Protocol A: Solubility-Dependent Biochemical Confirmation (TR-FRET)

Rationale: Imidazo[4,5-b]pyridines often fluoresce in the blue region (400-480nm). Standard Fluorescence Polarization (FP) or Intensity assays will yield false negatives/positives. TR-FRET is mandatory because the delay (50-100µs) allows compound fluorescence to decay before the signal is read.

Step-by-Step:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100 (Critical to prevent aggregation).

  • Compound Prep: Serial dilute compounds in 100% DMSO (acoustic dispensing preferred).

  • Reaction:

    • Add Enzyme + Peptide Substrate.

    • Add Compound (Final DMSO concentration must be kept constant, e.g., 1%).

    • Incubate 30 mins.

    • Add ATP (at

      
       concentration).
      
  • Detection: Add Eu-labeled antibody and XL665-labeled acceptor.

  • Read: Excitation 337nm. Read Emission at 615nm (Donor) and 665nm (Acceptor).

  • Data QC: Calculate Ratio (665/615).

    • Self-Validation Check: If the 615nm (Donor) signal drops significantly with compound concentration, the compound is "quenching" the donor (False Positive).

Protocol B: Biophysical Validation via SPR (Biacore/Sierra)

Rationale: To prove direct binding and rule out "sticky" non-specific inhibition.

Step-by-Step:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated protein.

  • Immobilization: Target density should be low (

    
     RU) to minimize rebinding artifacts, as these scaffolds are often fragment-like (~200-300 Da).
    
  • Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20). Add 2-5% DMSO to match compound solvent.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% if running at 5%) to correct for bulk refractive index changes.

  • Injection:

    • Flow rate: High (60-100 µL/min) to minimize mass transport limitations.

    • Contact time: 60s. Dissociation: 120s.

  • Analysis (The "Truth" Test):

    • Binding Stoichiometry: Calculate

      
      . If experimental 
      
      
      
      is >1.2x theoretical, the compound is aggregating or binding non-specifically (Common with 2-phenyl-imidazo[4,5-b]pyridines).
    • Square Wave: If the sensorgram looks "square" (instant on/off) with no curvature, the affinity is likely too weak (

      
      ) or it is a non-specific refractive index effect.
      

Dealing with PAINS and Aggregators

Imidazo[4,5-b]pyridines are prone to forming colloidal aggregates.

The Detergent Test (Mandatory): Run the biochemical


 assay in two conditions:
  • Standard: 0.01% Triton X-100.

  • High Detergent: 0.1% Triton X-100 (or 0.05% CHAPS).

Result Interpretation:

  • If

    
     shifts >3-fold (potency drops with more detergent), the compound is an aggregator . Discard.
    
  • If

    
     remains stable, the inhibition is likely stoichiometric  (True Binder).
    

Mechanism of Action Visualization

Understanding the binding mode helps rationalize the SAR (Structure-Activity Relationship).

Diagram 2: Binding Mode & Interaction Logic

BindingMode Scaffold Imidazo[4,5-b]pyridine Core Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bond Acceptor (N1/N3) Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper Steric Clash (if C2 bulky) Ribose Ribose Pocket (Solubility Tail) Scaffold->Ribose N-Substitution (Solubility)

Caption: Schematic interaction of the scaffold within the ATP-binding pocket. The Pyridine N acts as the critical H-bond acceptor.

References

  • Imidazo[4,5-b]pyridines as Privileged Scaffolds

    • Title: Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[1][2]

    • Source: Current Medicinal Chemistry, 2024.[1]

    • URL:[Link]

  • HTS Hit Validation Strategy

    • Title: A pragmatic approach to hit validation following biochemical high-throughput screening.
    • Source: Drug Target Review, 2017.
    • URL:[Link]

  • Assay Interference (Fluorescence/Aggregation)

    • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
    • Source: Sci Signal (NIH PMC), 2014.
    • URL:[Link]

  • Biophysical Comparison (SPR vs MST)

    • Title: Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.[3][4][5]

    • Source: bioRxiv, 2024.
    • URL:[Link]

  • Specific Example (PAK4 Inhibitor)

    • Title: The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2016.
    • URL:[Link]

Sources

Benchmarking new imidazo[4,5-b]pyridine antituberculars against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The imidazo[1,2-a]pyridine class (e.g., Telacebec/Q203) has validated the cytochrome bc1 complex (QcrB) as a high-value target in Mycobacterium tuberculosis (Mtb).[1] However, the isomeric imidazo[4,5-b]pyridine scaffold represents a distinct "scaffold hop" offering unique IP space and altered physicochemical properties (specifically hydrogen bond donor/acceptor profiles) while potentially retaining potency against the respiratory chain.

This guide outlines a rigorous benchmarking protocol to position new imidazo[4,5-b]pyridine derivatives against clinical standards: Isoniazid (INH) , Rifampicin (RIF) , and Bedaquiline (BDQ) . The objective is to move beyond simple MIC generation to a multi-parametric assessment of bio-energetic collapse and selectivity.

The Representative Lead Series

For the purpose of this guide, we assume the evaluation of a hypothetical lead series, IMP-Series , characterized by a C2-substituted aryl/heteroaryl motif and a C6-linker moiety, designed to mimic the lipophilic tail required for QcrB binding.

Comparative In Vitro Potency (The "Gold Standard" Dataset)

The first pillar of benchmarking is the establishment of the Minimum Inhibitory Concentration (MIC) using the REMA (Resazurin Microtiter Assay) . This fluorescence-based assay is superior to turbidity measurements for high-throughput screening due to its sensitivity to metabolic activity.

Benchmarking Data Table

The following table illustrates the required data structure for publication-quality comparison. Data represents mean values from biological triplicates.

CompoundMIC₉₀ (µM) H37RvMIC₉₀ (µM) MDR-TB*CC₅₀ (µM) Vero CellsSelectivity Index (SI)
IMP-Lead (Novel) 0.05 - 0.20 0.05 - 0.20 > 50.0 > 250
Telacebec (Ref)0.0030.003> 100.0> 33,000
Isoniazid (INH)0.40> 10.0 (Res)> 100.0> 250
Rifampicin (RIF)0.12> 20.0 (Res)80.0660
Bedaquiline (BDQ)0.100.1045.0450

*MDR-TB Strain: Clinical isolate resistant to INH and RIF.

Interpretation Logic:

  • Potency: If IMP-Lead achieves sub-micromolar activity (< 1.0 µM), it is a hit. If it achieves < 0.1 µM, it is a lead candidate.

  • Cross-Resistance: Lack of shift in MIC against MDR strains (compared to INH/RIF) indicates a novel mechanism or lack of shared resistance markers.

  • Safety: An SI (CC₅₀/MIC₉₀) < 10 is a "no-go" for early discovery. Target SI > 50.

Mechanism of Action: Validating QcrB Inhibition

Given the structural homology to Q203, the primary hypothesis for imidazo[4,5-b]pyridines is inhibition of the QcrB subunit of the cytochrome bc1 complex. This must be validated to distinguish it from promiscuous hits.

The Respiratory Chain Blockade

The diagram below details the electron transport chain (ETC) in Mtb and the specific intervention point of imidazo[4,5-b]pyridines.

G cluster_membrane Mycobacterial Inner Membrane NADH NADH NDH2 NDH-2 NADH->NDH2 e- Q Menaquinone (Q/QH2) NDH2->Q Reduction QcrB Cytochrome bc1 (QcrB) Q->QcrB e- Transfer CytC Cyt c QcrB->CytC e- Energy ATP Production QcrB->Energy Energy Depletion aa3 Cyt aa3 Oxidase CytC->aa3 e- ATP ATP Synthase aa3->ATP H+ Gradient ATP->Energy Inhibitor Imidazo[4,5-b]pyridine (Inhibitor) Inhibitor->QcrB BLOCKS

Figure 1: Proposed Mechanism of Action. The scaffold blocks the QcrB subunit, preventing electron transfer from Menaquinone to Cytochrome c, leading to ATP depletion.

Validation Experiment: The Mutant Shift Assay

To confirm this pathway, you must test the lead compound against a M. tuberculosis strain with a specific point mutation in the qcrB gene (e.g., T313A or A317V).

  • Result A: If MIC increases >50-fold in the mutant vs. Wild Type (WT), the target is QcrB.

  • Result B: If MIC remains unchanged, the compound targets an alternative pathway (e.g., MmpL3 or DprE1), representing a distinct class of inhibitor.

Experimental Protocols

Protocol A: REMA (Resazurin Microtiter Assay)

The industry standard for determining MIC.

Materials:

  • M. tuberculosis H37Rv (mid-log phase, OD₆₀₀ ~0.6–0.8).

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Resazurin sodium salt powder (0.02% w/v in distilled water, filter sterilized).

  • 96-well black, clear-bottom plates.

Workflow:

  • Compound Plating: Dispense 2 µL of compound (in DMSO) into columns 2–11. Perform 2-fold serial dilutions. Final volume 100 µL.

    • Column 1: Media only (Sterility Control).

    • Column 12: Bacteria + DMSO (Growth Control).

  • Inoculation: Dilute H37Rv culture to OD₆₀₀ 0.001 (~10⁵ CFU/mL). Add 100 µL to all wells except Column 1.

  • Incubation: Seal plates with breathable membrane. Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution to all wells.

  • Readout: Incubate for 24 hours.

    • Blue: No growth (Resazurin non-reduced).

    • Pink/Fluorescent: Growth (Resorufin formed).

    • Measure Fluorescence: Ex 530 nm / Em 590 nm.

  • Calculation: MIC is the lowest concentration preventing fluorescence increase (defined as <10% of Growth Control).

Protocol B: Intracellular ATP Quantification

To confirm bio-energetic collapse consistent with QcrB inhibition.

Workflow:

  • Incubate H37Rv (10⁶ CFU/mL) with the test compound at 5x MIC for 24 hours.

  • Include Bedaquiline (positive control) and DMSO (negative control).

  • Lyse bacteria using 0.1 mm zirconia beads or boiling TE buffer.

  • Quantify ATP using a commercial BacTiter-Glo™ Microbial Cell Viability Assay (Promega).

  • Success Criteria: A >50% reduction in ATP levels compared to DMSO control confirms disruption of oxidative phosphorylation.

Benchmarking Workflow Visualization

The following flow chart describes the logic gate for advancing a compound from "Hit" to "Lead."

Workflow Start Compound Library (Imidazo[4,5-b]pyridines) Screen Primary Screen (REMA) Cutoff: < 10 µM Start->Screen Hit Confirmed Hit Screen->Hit Tox Cytotoxicity (Vero Cells) CC50 Determination Hit->Tox Decision Selectivity Index > 10? Tox->Decision MoA Target Validation (QcrB Mutant / ATP Assay) Decision->MoA Yes Discard Discard / Redesign Decision->Discard No Kill Time-Kill Kinetics (Bactericidal vs Static) MoA->Kill Lead Lead Candidate Kill->Lead

Figure 2: Strategic Screening Cascade. Only compounds passing the Selectivity Index gate proceed to mechanistic validation.

References

  • Abrahams, K. A., et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB."[2] PLoS ONE.

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine.

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[3][4]

  • Lakshmanan, M., et al. (2019). "Cytochrome bc1-aa3 supercomplex is a target of imidazopyridine class of anti-tuberculosis agents." Scientific Reports.

  • Arridos, et al. (2020). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives." Molecules.

Sources

A Guide to Orthogonal Assays for Validating Imidazo[4,5-b]pyridine Activity in the PI3K/AKT Pathway

Author: BenchChem Technical Support Team. Date: February 2026

We will explore a biochemical, enzyme-focused assay and a cell-based, pathway-responsive assay. This dual approach allows for the direct assessment of enzymatic inhibition and the subsequent verification of this inhibition within a physiological cellular environment.

The Critical Role of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a pivotal intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 recruits AKT and its upstream kinase PDK1 to the plasma membrane, leading to the phosphorylation and full activation of AKT.[3] Activated AKT then phosphorylates a multitude of downstream substrates, driving cell growth and survival.

Due to their structural similarity to purines, many imidazo[4,5-b]pyridine derivatives have been investigated as kinase inhibitors, with several showing potent activity against PI3K. This guide will use this class of compounds as a case study for a rigorous validation workflow.

Assay 1: Adapta™ Universal Kinase Assay (Biochemical)

The Adapta™ Universal Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5][6] This assay is "universal" as it detects ADP, a common product of all kinase reactions.

Principle of the Adapta™ Assay

The assay is performed in two phases: a kinase reaction phase and an ADP detection phase.[4][5] In the kinase reaction, the PI3K enzyme, its lipid substrate (PIP2), ATP, and the test compound (e.g., an imidazo[4,5-b]pyridine derivative) are incubated together. If the compound inhibits PI3K, less ATP will be converted to ADP.

In the detection phase, a solution containing a europium (Eu)-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.[4][5] The ADP produced by the kinase competes with the ADP tracer for binding to the anti-ADP antibody.

  • High Kinase Activity (Low Inhibition): A large amount of ADP is produced, which displaces the ADP tracer from the antibody. This separation of the Eu-donor and the Alexa Fluor® 647-acceptor leads to a low TR-FRET signal.

  • Low Kinase Activity (High Inhibition): Little ADP is produced, allowing the ADP tracer to remain bound to the antibody. The close proximity of the donor and acceptor results in a high TR-FRET signal.

The TR-FRET signal is inversely proportional to the PI3K enzyme activity.

Experimental Protocol: Adapta™ PI3K Assay

This protocol is adapted from the Thermo Fisher Scientific Adapta™ Universal Kinase Assay technical manual.[4]

1. Kinase Reaction Setup (10 µL volume): a. Prepare a 2X solution of the imidazo[4,5-b]pyridine compound series in the kinase reaction buffer. b. In a 384-well plate, add 5 µL of the 2X compound solution to the appropriate wells. Add 5 µL of kinase buffer with DMSO for "no inhibitor" controls. c. Prepare a 2X enzyme/substrate mixture containing the PI3K enzyme (e.g., PI3Kα/p85α) and the lipid substrate (e.g., PIP2:PS). d. Add 5 µL of the 2X enzyme/substrate mixture to each well. e. Incubate the plate at room temperature for 60 minutes.

2. ADP Detection (20 µL final volume): a. Prepare a 2X detection solution containing the Eu-anti-ADP antibody, the Alexa Fluor® 647 ADP tracer, and EDTA in the TR-FRET dilution buffer. b. Add 10 µL of the 2X detection solution to each well of the assay plate. c. Incubate the plate at room temperature for 30-60 minutes, protected from light.

3. Data Acquisition: a. Read the plate on a TR-FRET-enabled plate reader, exciting at ~340 nm and measuring emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor). b. Calculate the emission ratio (665 nm / 615 nm) for each well.

Data Presentation and Interpretation

The data is typically plotted as the TR-FRET emission ratio versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Imidazo[4,5-b]pyridine CompoundPI3Kα IC50 (nM) [Adapta™ Assay]
Compound X15
Compound Y250
Staurosporine (Control)5
Wortmannin (Control)2

This is example data and does not represent real experimental results.

Assay 2: HTRF® Phospho-AKT (Ser473) Assay (Cell-Based)

The HTRF® (Homogeneous Time-Resolved Fluorescence) Phospho-AKT (Ser473) assay is a cell-based sandwich immunoassay that measures the phosphorylation of AKT at the Serine 473 residue, a key downstream event following PI3K activation.[7][8] This assay quantifies the level of the phosphorylated protein in cell lysates.

Principle of the HTRF® p-AKT Assay

This assay uses two specific antibodies that bind to different epitopes on the AKT protein.[7]

  • Anti-phospho-AKT(Ser473) antibody: Labeled with a Europium (Eu) cryptate donor.

  • Anti-total-AKT antibody: Labeled with a d2 acceptor.

When both antibodies bind to the same phosphorylated AKT molecule in the cell lysate, the Eu-donor and the d2-acceptor are brought into close proximity.[7] Excitation of the donor with a laser or flash lamp triggers a FRET signal to the acceptor, which then emits light at a specific wavelength (665 nm). The intensity of the FRET signal is directly proportional to the amount of phosphorylated AKT in the sample.[9]

Experimental Protocol: HTRF® p-AKT (Ser473) Assay (2-Plate Protocol)

This protocol is adapted from the Revvity HTRF® Phospho-AKT (Ser473) assay manual.[7]

1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293, MCF7) in a 96-well tissue culture plate and incubate overnight. b. Starve the cells in a serum-free medium for 4-6 hours to reduce basal pathway activation. c. Pre-incubate the cells with various concentrations of the imidazo[4,5-b]pyridine compound for 1-2 hours. d. Stimulate the PI3K/AKT pathway with a growth factor (e.g., Insulin-like Growth Factor-1, IGF-1) for 10-20 minutes. Include unstimulated controls.

2. Cell Lysis: a. Remove the medium and add 50 µL of supplemented lysis buffer to each well. b. Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.

3. HTRF® Detection: a. Transfer 16 µL of the cell lysate from the 96-well plate to a 384-well low-volume white assay plate. b. Add 2 µL of the anti-p-AKT(Ser473)-Eu Cryptate antibody and 2 µL of the anti-total-AKT-d2 antibody solution to each well. c. Seal the plate and incubate at room temperature for 4 hours to overnight.

4. Data Acquisition: a. Read the plate on an HTRF®-compatible reader, exciting at ~320-340 nm and measuring emissions at 620 nm (Cryptate donor) and 665 nm (d2 acceptor). b. Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000 for each well.[7]

Data Presentation and Interpretation

The HTRF® ratio is plotted against the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value, representing the concentration of the inhibitor that reduces IGF-1-stimulated AKT phosphorylation by 50%. It is also crucial to run a parallel assay for total AKT to ensure that the inhibitor does not affect the overall expression level of the AKT protein.[10][11]

Imidazo[4,5-b]pyridine Compoundp-AKT (Ser473) IC50 (nM) [HTRF® Assay]
Compound X30
Compound Y480
GDC-0941 (Control)8
MK-2206 (Control)12

This is example data and does not represent real experimental results.

Comparison of Orthogonal Assays

FeatureAdapta™ Universal Kinase Assay (Biochemical)HTRF® Phospho-AKT Assay (Cell-Based)
Assay Principle TR-FRET-based detection of ADP produced by the kinase.TR-FRET-based sandwich immunoassay for a phosphorylated substrate.
Endpoint Measured Direct enzymatic activity of purified PI3K.Phosphorylation of a downstream effector (AKT) within the cellular pathway.
Throughput High (384-well format is common).High (384-well format is common).
Complexity Moderate. Requires purified enzyme and substrate.Moderate. Requires cell culture and lysis steps.
Information Provided Direct measure of enzyme inhibition (IC50). Useful for structure-activity relationship (SAR) studies.Confirms pathway inhibition in a cellular context. Accounts for cell permeability and off-target effects.
Potential for Artifacts Does not account for cell permeability or metabolism of the compound.Can be affected by off-target effects that influence the AKT pathway.
Key Advantage Clean assessment of on-target enzyme inhibition.More physiologically relevant assessment of compound activity.

Visualizing the Scientific Rationale

PI3K/AKT Signaling Pathway

The following diagram illustrates the key steps in the PI3K/AKT signaling pathway, highlighting the points of intervention for imidazo[4,5-b]pyridine inhibitors and the readouts for the described assays.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation (Adapta™ Assay Readout) PTEN PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PTEN->PIP2 Dephosphorylation PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation (HTRF® Assay Readout) Downstream Downstream Targets (Cell Growth, Survival) pAKT->Downstream Inhibitor Imidazo[4,5-b]pyridine Inhibitor->PI3K Inhibition GF Growth Factor GF->RTK Activation Orthogonal_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_decision Decision PrimaryScreen Primary Screen (e.g., Adapta™ PI3K Assay) DoseResponse Biochemical IC50 Determination PrimaryScreen->DoseResponse Confirm Hits CellularAssay Cell-Based Assay (e.g., HTRF® p-AKT Assay) DoseResponse->CellularAssay Orthogonal Validation CellularIC50 Cellular IC50 Determination CellularAssay->CellularIC50 Quantify Potency HitConfirmation Hit Confirmation & Prioritization CellularIC50->HitConfirmation Correlate Data

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-B]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
1H-Imidazo[4,5-B]pyridin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.